Cefpodoxime Proxetil 4,7-seco-Dimer
Cefpodoxime Proxetil 4,7-seco-Dimer
Brand Name:
Vulcanchem
CAS No.:
947692-16-2
VCID:
VC0049569
InChI:
InChI=1S/C42H54N10O18S4/c1-17(2)65-41(59)69-19(5)67-37(57)25-21(11-61-7)13-71-34(48-25)28(46-31(53)26(50-63-9)23-15-73-39(43)44-23)33(55)49-40-45-24(16-74-40)27(51-64-10)32(54)47-29-35(56)52-30(22(12-62-8)14-72-36(29)52)38(58)68-20(6)70-42(60)66-18(3)4/h15-20,28-29,34,36,48H,11-14H2,1-10H3,(H2,43,44)(H,46,53)(H,47,54)(H,45,49,55)/b50-26-,51-27-/t19?,20?,28-,29-,34-,36-/m1/s1
SMILES:
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC(N1)C(C(=O)NC2=NC(=CS2)C(=NOC)C(=O)NC3C4N(C3=O)C(=C(CS4)COC)C(=O)OC(C)OC(=O)OC(C)C)NC(=O)C(=NOC)C5=CSC(=N5)N)COC
Molecular Formula:
C42H54N10O18S4
Molecular Weight:
1115.186
Cefpodoxime Proxetil 4,7-seco-Dimer
CAS No.: 947692-16-2
Reference Standards
VCID: VC0049569
Molecular Formula: C42H54N10O18S4
Molecular Weight: 1115.186
CAS No. | 947692-16-2 |
---|---|
Product Name | Cefpodoxime Proxetil 4,7-seco-Dimer |
Molecular Formula | C42H54N10O18S4 |
Molecular Weight | 1115.186 |
IUPAC Name | 1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-[2-[[(2R)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-[(2R)-5-(methoxymethyl)-4-(1-propan-2-yloxycarbonyloxyethoxycarbonyl)-3,6-dihydro-2H-1,3-thiazin-2-yl]acetyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Standard InChI | InChI=1S/C42H54N10O18S4/c1-17(2)65-41(59)69-19(5)67-37(57)25-21(11-61-7)13-71-34(48-25)28(46-31(53)26(50-63-9)23-15-73-39(43)44-23)33(55)49-40-45-24(16-74-40)27(51-64-10)32(54)47-29-35(56)52-30(22(12-62-8)14-72-36(29)52)38(58)68-20(6)70-42(60)66-18(3)4/h15-20,28-29,34,36,48H,11-14H2,1-10H3,(H2,43,44)(H,46,53)(H,47,54)(H,45,49,55)/b50-26-,51-27-/t19?,20?,28-,29-,34-,36-/m1/s1 |
Standard InChIKey | JVMMKKXXPLMCPK-XHLZYGRDSA-N |
SMILES | CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC(N1)C(C(=O)NC2=NC(=CS2)C(=NOC)C(=O)NC3C4N(C3=O)C(=C(CS4)COC)C(=O)OC(C)OC(=O)OC(C)C)NC(=O)C(=NOC)C5=CSC(=N5)N)COC |
Synonyms | (6R,7R)-1-((Isopropoxycarbonyl)oxy)ethyl 7-((Z)-2-(2-((2R)-2-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-2-((2R)-4-((1-((isopropoxycarbonyl)oxy)ethoxy)carbonyl)-5-(methoxymethyl)-3,6-dihydro-2H-1,3-thiazin-2-yl)acetamido)thiazol-4-yl)-2-( |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume